molecular formula C7H10O4 B2867317 rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2008714-25-6

rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Katalognummer B2867317
CAS-Nummer: 2008714-25-6
Molekulargewicht: 158.153
InChI-Schlüssel: KUAZFQANFPDGSF-KAZBKCHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known as Ro 64-0802, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Isotopically Labeled Analogs for ADME Studies

The synthesis of isotopically labeled analogs, including "rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid," has been a focal point for facilitating pre-clinical ADME (Absorption, Distribution, Metabolism, and Excretion) studies. These analogs are crucial for understanding the pharmacokinetics of drugs through the use of stable isotopes, enabling researchers to track the absorption and distribution of drugs within biological systems without altering their chemical properties (Wheeler et al., 2005).

Structural Analysis and Co-crystallization

Research into the structural properties of "this compound" and its co-crystallization with other compounds has provided insights into molecular interactions, such as hydrogen bonding and π–π interactions. These studies are fundamental in the design of molecular assemblies and understanding the physicochemical properties of new compounds (Yun-Yun Wang et al., 2008).

Microbial Baeyer-Villiger Reaction for Novel Compounds

The application of microbial Baeyer-Villiger reactions to "this compound" and its derivatives has demonstrated a novel approach to producing sarkomycin A, showcasing the potential for creating therapeutic compounds through biocatalysis. This methodology opens up avenues for the synthesis of complex molecules with potential pharmacological activities (Königsberger & Griengl, 1994).

Asymmetric Synthesis for Therapeutic Applications

The asymmetric synthesis of conformationally constrained analogs of "this compound" has been explored for their applications in creating new therapeutics, such as epibatidine analogs. These studies highlight the importance of stereochemistry in drug design and the potential for these compounds to act as templates for developing new classes of drugs (Avenoza et al., 1999).

Optically Pure Carboxylic Acid Segments for HDAC Inhibitors

The efficient production of optically pure carboxylic acid segments from "this compound" derivatives has been integral in synthesizing naturally occurring bicyclic depsipeptide histone deacetylase inhibitors. This highlights the compound's role in facilitating access to important anticancer agents through a novel synthetic approach (Katoh et al., 2019).

Eigenschaften

IUPAC Name

(1S,2R,4R,6R)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-5-2-3-1-4(7(9)10)6(5)11-3/h3-6,8H,1-2H2,(H,9,10)/t3-,4-,5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAZFQANFPDGSF-KAZBKCHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C(C1C(=O)O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]([C@@H]1C(=O)O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.